molecular formula C11H11N B2719152 4-methyl-2-phenyl-1H-pyrrole CAS No. 20055-04-3

4-methyl-2-phenyl-1H-pyrrole

Cat. No.: B2719152
CAS No.: 20055-04-3
M. Wt: 157.216
InChI Key: YIAAMAHGPLMCJP-UHFFFAOYSA-N
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Description

4-Methyl-2-phenyl-1H-pyrrole (CAS 20055-04-3) is a high-purity chemical reagent serving as a versatile scaffold in organic synthesis and medicinal chemistry research. This compound features a pyrrole ring, a privileged structure in heterocyclic chemistry known for its electron-rich aromatic system and ability to engage in diverse molecular interactions . Pyrrole derivatives are of significant interest in pharmaceutical development due to their widespread presence in biologically active compounds and natural products . They are frequently investigated as core structures in projects aimed at developing new therapeutic agents with antibacterial, antifungal, anti-inflammatory, and anticancer properties . The specific 4-methyl-2-phenyl substitution pattern on the 1H-pyrrole core makes this compound a valuable synthetic intermediate. It can be utilized in the construction of more complex molecular architectures, such as pyrrolocoumarins, through cycloaddition reactions or other transformative synthetic pathways . Its structure is consistent with those used in the exploration of novel green synthetic pathways, which seek to improve the sustainability of producing pyrrole-based drugs and materials . This product is intended for use in research and laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) and handle this compound in accordance with all applicable laboratory and regulatory guidelines.

Properties

IUPAC Name

4-methyl-2-phenyl-1H-pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-9-7-11(12-8-9)10-5-3-2-4-6-10/h2-8,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIAAMAHGPLMCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC(=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20055-04-3
Record name 4-methyl-2-phenyl-1H-pyrrole
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Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Scientific Research Applications

Chemistry

4-Methyl-2-phenyl-1H-pyrrole serves as an intermediate in the synthesis of complex heterocyclic compounds. Its ability to form various derivatives allows chemists to explore new chemical entities with potential applications in pharmaceuticals .

Synthesis Method Description
Neber RearrangementSimplifies synthesis of disubstituted pyrroles.
CyclizationProduces derivatives with enhanced properties.

Biology

Research indicates that pyrrole derivatives exhibit significant biological activities, including:

  • Antimicrobial Activity : Compounds derived from pyrrole have shown efficacy against various bacterial strains, suggesting potential use in developing new antibiotics .
  • Anticancer Properties : Studies on related pyrrole derivatives indicate they can inhibit tubulin polymerization, which is crucial for cancer cell growth. For instance, certain derivatives demonstrated potent inhibition of cancer cell lines at nanomolar concentrations .

Medicine

The pharmaceutical potential of this compound is noteworthy:

  • Pain Management : Certain derivatives have been identified for their ability to regulate norepinephrine and serotonin receptors, indicating their potential as analgesics for chronic pain treatment .
  • Drug Development : The compound's structural characteristics make it an attractive candidate for further exploration in drug development contexts, particularly for conditions like cancer and infections .

Case Studies

  • Anticancer Activity : A study synthesized 3-aroyl-1-arylpyrrole derivatives that showed strong inhibition of tubulin polymerization. These compounds were effective against P-glycoprotein-overexpressing cancer cell lines, highlighting their potential as anticancer agents .
  • Antimicrobial Research : In a study exploring nitrogen heterocycles, pyrrole derivatives were tested against various bacterial pathogens. The results indicated significant antibacterial activity against strains such as Staphylococcus aureus, supporting their use in developing new antimicrobial therapies .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: 2-Phenyl vs. 1-Phenyl: In this compound, the phenyl group at the 2-position allows conjugation with the pyrrole ring, stabilizing the aromatic system. In contrast, 1-(4-chlorophenyl)-1H-pyrrole has a substituent directly on nitrogen, disrupting conjugation and altering reactivity . Electron-Donating vs. Electron-Withdrawing Groups: The methoxy group in 2-(4-methoxyphenyl)-1H-pyrrole donates electrons via resonance, increasing ring electron density and solubility .

Physicochemical Properties

  • Solubility: The methoxy group in 2-(4-methoxyphenyl)-1H-pyrrole improves polar solubility compared to the hydrophobic phenyl group in this compound . 3-Heptyl-1H-pyrrole’s long alkyl chain renders it highly lipophilic, ideal for non-polar solvents .
  • Thermal Stability :

    • N-Substituted derivatives like 1-(4-chlorophenyl)-1H-pyrrole may exhibit reduced thermal stability due to steric strain, whereas C-substituted analogs (e.g., this compound) benefit from conjugation-enhanced stability.

Research Findings and Theoretical Insights

  • DFT Studies : Conceptual density functional theory (DFT) highlights how substituents modulate electronic properties (e.g., electronegativity, hardness) and reactivity indices . For instance, methyl groups increase electron density, enhancing nucleophilic attack susceptibility.
  • Crystallography : π-π interactions between aromatic rings (e.g., in 4-Chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine) stabilize crystal structures, a property exploitable in materials science .

Biological Activity

4-Methyl-2-phenyl-1H-pyrrole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications in various fields, supported by research findings and data.

Chemical Structure and Properties

This compound (C₁₁H₁₁N) features a pyrrole ring with a methyl group at the 4-position and a phenyl group at the 2-position. This unique substitution pattern is critical for its biological activity, influencing its interaction with various biological targets.

Antimicrobial Activity

Research indicates that pyrrole derivatives, including this compound, exhibit notable antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Table 1: Antimicrobial Activity of this compound

MicroorganismActivity ObservedReference
Candida albicansModerate
Staphylococcus aureusSignificant
Escherichia coliModerate

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver). The compound's mechanism appears to involve the modulation of signaling pathways related to cell survival and proliferation .

Table 2: Anticancer Activity of this compound

Cancer Cell LineIC50 (µM)Reference
HCT11615
MCF720
HEPG225

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions can lead to:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, reducing inflammation and related symptoms.
  • Receptor Binding : It has been shown to bind with high affinity to various receptors, influencing cellular responses related to pain and inflammation .
  • Cell Cycle Modulation : By affecting key regulatory proteins in the cell cycle, this compound can induce cell cycle arrest in cancer cells, leading to apoptosis .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic efficacy. Factors such as absorption, distribution, metabolism, and excretion (ADME) significantly impact its bioavailability. Preliminary studies suggest that modifications in its chemical structure can enhance these properties, potentially leading to more effective therapeutic agents .

Case Studies

Several case studies highlight the potential applications of this compound:

  • Antimicrobial Development : A study focused on synthesizing derivatives of this compound led to the discovery of new antimicrobial agents effective against resistant strains of bacteria.
  • Cancer Therapy : Research involving this pyrrole derivative showed promising results in preclinical models for treating breast cancer, indicating its potential as a lead compound for further drug development .

Q & A

Q. What are the established synthetic routes for 4-methyl-2-phenyl-1H-pyrrole, and how can reaction conditions be optimized?

Methodological Answer:

  • Paal-Knorr Synthesis : A common route involves cyclocondensation of γ-diketones with ammonia or amines. For example, this compound can be synthesized via the reaction of 3-phenyl-2,4-pentanedione with ammonium acetate in refluxing ethanol. Monitor reaction progress using TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purify via column chromatography (SiO₂, eluent gradient) .
  • Mannich Reaction : Derivatives can be synthesized by introducing substituents via Mannich bases. Use formaldehyde and secondary amines in anhydrous conditions to avoid side reactions .
  • Optimization Tips : Adjust solvent polarity (e.g., toluene for high-temperature reactions), use catalytic p-toluenesulfonic acid for faster cyclization, and monitor by ¹H NMR for regioselectivity .

Q. How is this compound characterized spectroscopically, and what key spectral markers distinguish it from analogs?

Methodological Answer:

  • ¹H NMR : Look for pyrrolic NH proton at δ ~10–12 ppm (broad singlet, exchangeable with D₂O). Aromatic protons (phenyl and pyrrole ring) appear as multiplets between δ 6.5–7.5 ppm. Methyl groups resonate as singlets at δ ~2.3 ppm .
  • IR Spectroscopy : Stretching vibrations for NH (~3400 cm⁻¹), C=C (pyrrole ring, ~1500 cm⁻¹), and C-N (~1250 cm⁻¹) .
  • Mass Spectrometry : Molecular ion peak at m/z 171 (C₁₁H₁₁N⁺), with fragmentation patterns showing loss of methyl or phenyl groups .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

  • DFT Setup : Use B3LYP/6-311++G(d,p) to calculate HOMO-LUMO gaps (predicting electrophilic/nucleophilic sites) and electrostatic potential maps (identifying hydrogen-bonding regions). For example, the methyl group reduces electron density on the pyrrole ring, enhancing electrophilic substitution at the 5-position .
  • Reactivity Insights : Compare Fukui indices for substituent effects. The phenyl group stabilizes the ring via resonance, while methyl groups increase steric hindrance for bulky reagents .

Q. What crystallographic techniques resolve structural ambiguities in this compound derivatives, and how are intermolecular interactions analyzed?

Methodological Answer:

  • Single-Crystal X-ray Diffraction : Use SHELX (SHELXL-2018) for refinement. For example, a derivative (e.g., 4-[1-(4-Methylphenyl)-1H-pyrrol-2-yl]phenol) shows dihedral angles between pyrrole and phenyl rings (16.8°–51.7°), influencing packing .
  • Hydrogen-Bonding Analysis : Apply graph-set notation (e.g., S (6) motifs for NH⋯O interactions) to classify crystal packing. Use Mercury 4.0 software to visualize π-π stacking (interplanar distances ~3.5 Å) .

Q. How can structure-activity relationship (SAR) studies guide the design of bioactive pyrrole derivatives?

Methodological Answer:

  • Substituent Effects :
    • Phenyl Group : Enhances lipophilicity (logP ~2.8), improving membrane permeability.
    • Methyl Group : Reduces metabolic oxidation (CYP450 inhibition assays).
    • Electron-Withdrawing Groups : Increase antimicrobial activity (e.g., MIC ~8 µg/mL against S. aureus for nitro-substituted analogs) .
  • In Silico Screening : Dock derivatives into target proteins (e.g., tyrosine phosphatase) using AutoDock Vina. Prioritize compounds with ΔG < -7 kcal/mol and hydrogen bonds to catalytic residues (e.g., Arg221) .

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